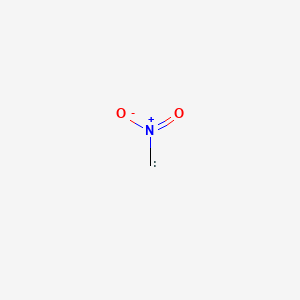

Methylene, nitro-

Description

Historical Trajectories and Milestones in Nitromethyl Compound Research

The journey of nitromethane (B149229) research began in the early 20th century, with its first reported synthesis credited to the German chemist Ludwig Wolff in 1909. uvci.edu.ci Early methods for its preparation included the reaction of methyl iodide with silver nitrate (B79036). uvci.edu.ci A significant advancement in its production came with the development of industrial-scale gas-phase nitration of propane (B168953) at high temperatures (350–450 °C), a process that yields nitromethane along with other nitroalkanes like nitroethane, 1-nitropropane (B105015), and 2-nitropropane (B154153). wikipedia.orgatamanchemicals.com This method involves free radical mechanisms and the homolysis of corresponding nitrite (B80452) esters. wikipedia.orgatamanchemicals.com

The discovery of aromatic nitration using nitric acid in the early 1830s laid the groundwork for the broader field of nitro chemistry. researchgate.net Throughout the 20th century, the understanding of the reactivity of nitro compounds, including nitromethane, grew substantially. nih.gov A notable milestone was the elucidation of the acidic nature of the α-carbon in nitroalkanes, which allows for deprotonation to form a nitronate, a key intermediate in many synthetic reactions. wikipedia.org

Paradigmatic Shifts and Evolving Research Emphases in Nitro-Functionalized Species

The focus of research on nitro-functionalized species has undergone significant shifts over time. scispace.com In the mid-20th century, particularly in the 1950s and 1960s, a primary driver of nitromethane research was its potential application in explosives and propellants. scispace.com This era was characterized by efforts to synthesize new compounds with energetic properties. scispace.com

In recent years, a paradigm shift has occurred, with the research emphasis moving towards the utilization of nitro compounds as versatile intermediates in organic synthesis. scispace.com This shift is largely due to the activating effect of the nitro group and its ability to be easily transformed into various other functional groups. scispace.commdpi.comuniroma2.it The strong electron-withdrawing nature of the nitro group facilitates a wide range of reactions. wikipedia.orgmdpi.comuniroma2.it Contemporary research focuses on developing new synthetic methodologies, including stereoselective reactions, to construct complex molecules. nih.gov There is also a growing interest in more environmentally friendly nitration methods. scispace.com

Another recent trend involves leveraging the diverse properties of the nitro group to develop new functional materials, such as dyes and optical/electronic materials. nih.gov The ability to modify the chemical structure of nitromethane has led to the development of novel materials like nitromethane-based polymers with potential applications in biomedical devices. uvci.edu.ci

Foundational Significance of the Nitromethyl Moiety in Contemporary Chemical Science

The nitromethyl group is of fundamental importance in modern organic synthesis, primarily serving as a one-carbon building block. wikipedia.org Its utility stems from several key properties:

Acidity and Nucleophilicity: The protons on the carbon adjacent to the nitro group (the α-carbon) are acidic, with a pKa of approximately 10.2 in water. wikipedia.org This acidity allows for the formation of a nucleophilic conjugate base, the nitronate ion, under basic conditions. wikipedia.org This nitronate is a key intermediate in various carbon-carbon bond-forming reactions.

Electron-Withdrawing Nature: The nitro group is strongly electron-withdrawing, which activates adjacent atoms and bonds for various chemical transformations. wikipedia.orgmdpi.comuniroma2.it This property is crucial for its role in both nucleophilic and electrophilic reactions. mdpi.comuniroma2.it

Versatile Reagent: Nitromethane participates in a wide array of important organic reactions. These include the nitroaldol (Henry) reaction, where it adds to aldehydes, and the Michael reaction, where it acts as a Michael donor, adding to α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org

Precursor to Other Functional Groups: The nitro group can be readily converted into other functional groups, most notably amines through reduction. wikipedia.org This versatility broadens its synthetic applications. For instance, the reduction of tris(hydroxymethyl)nitromethane, a derivative of nitromethane, yields tris(hydroxymethyl)aminomethane (Tris), a widely used buffer. wikipedia.org

The significance of the nitromethyl moiety extends beyond the laboratory. Nitromethane and its derivatives are used in the manufacturing of a diverse range of products, including pharmaceuticals, pesticides, explosives, fibers, and coatings. wikipedia.orgatamanchemicals.comhydrosilintl.com It is also utilized as a solvent in various industrial applications and as a fuel additive in motorsports. wikipedia.orgatamanchemicals.comacs.org

Interactive Data Table: Properties of Nitromethane

| Property | Value |

| Chemical Formula | CH₃NO₂ |

| Molar Mass | 61.04 g/mol |

| Appearance | Colorless, oily liquid |

| Density | 1.1371 g/cm³ (at 20 °C) |

| Melting Point | -28.7 °C |

| Boiling Point | 101.2 °C |

| Solubility in Water | approx. 10 g/100 mL |

| Acidity (pKa) | 10.21 (in H₂O) |

| CAS Number | 75-52-5 |

Properties

CAS No. |

19527-13-0 |

|---|---|

Molecular Formula |

CHNO2 |

Molecular Weight |

59.024 g/mol |

InChI |

InChI=1S/CHNO2/c1-2(3)4/h1H |

InChI Key |

AFMIYEXCCPCEKD-UHFFFAOYSA-N |

Canonical SMILES |

[CH][N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Nitromethyl Containing Compounds

Classical and Conventional Preparative Routes

Traditional methods for introducing the nitromethyl group have been well-established for decades. These routes, while foundational, often involve aggressive reagents and demanding reaction conditions.

Direct Nitration Strategies for Alkanes and Aromatic Systems

Direct nitration involves the substitution of a hydrogen atom with a nitro group (–NO2). The approach differs significantly between aliphatic and aromatic substrates.

Alkanes: The direct nitration of alkanes to produce nitroalkanes like nitromethane (B149229) is a significant industrial process, though it presents challenges in a laboratory setting. mdpi.com This reaction is typically performed in the vapor phase at high temperatures (150–475 °C) using nitric acid or nitrogen tetroxide. mdpi.comresearchgate.net Evidence suggests these reactions proceed via a radical mechanism. researchgate.net A major drawback of alkane nitration is the lack of selectivity, often resulting in a mixture of nitroalkanes due to the cleavage of carbon-carbon bonds. researchgate.net For instance, the nitration of propane (B168953) yields not only 1-nitropropane (B105015) and 2-nitropropane (B154153) but also nitroethane and nitromethane. researchgate.net Liquid-phase nitration is also possible, for example, by heating a hydrocarbon with concentrated nitric acid under pressure at 140 °C, but this method is often slow and can produce a significant amount of polynitro compounds. mdpi.com

Aromatic Systems: In contrast, the nitration of aromatic compounds is a fundamental and widely used electrophilic aromatic substitution reaction that readily occurs in the liquid phase. researchgate.net The reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, which generates the electrophilic nitronium ion (NO2+). mdpi.com This method is effective for a variety of aromatic substrates. rasayanjournal.co.in For aromatic compounds with existing substituents, the position of the newly introduced nitro group is directed by the electronic nature of those substituents.

Table 1: Comparison of Direct Nitration Methods

| Feature | Vapor-Phase Alkane Nitration | Liquid-Phase Alkane Nitration | Aromatic Nitration |

|---|---|---|---|

| Substrate | Alkanes (e.g., Methane, Propane) | Alkanes | Aromatic Compounds (e.g., Benzene) |

| Typical Reagents | Nitric acid, Nitrogen tetroxide mdpi.comresearchgate.net | Concentrated nitric acid mdpi.com | Conc. Nitric acid + Conc. Sulfuric acid mdpi.com |

| Temperature | High (150-475 °C) mdpi.com | High (140 °C) mdpi.com | Generally lower, often requires cooling rasayanjournal.co.in |

| Phase | Gas | Liquid | Liquid |

| Selectivity | Low, mixture of products researchgate.net | Low, polynitration can occur mdpi.com | Generally high, directed by substituents |

| Mechanism | Radical researchgate.net | Electrophilic Substitution researchgate.net |

Nucleophilic Substitution Reactions in Nitromethyl Compound Synthesis

The synthesis of nitromethyl compounds via nucleophilic substitution is a versatile and common laboratory method. This approach typically involves the displacement of a leaving group, such as a halide, by a nitrite (B80452) ion (NO2⁻).

One of the classic methods involves heating an alkyl halide with silver nitrite in an aqueous ethanolic solution. mdpi.com This method is particularly effective for preparing primary nitroalkanes from alkyl bromides and iodides. mdpi.com Another well-established procedure is the synthesis of nitromethane from sodium chloroacetate (B1199739) and sodium nitrite. rsc.org In this reaction, an aqueous solution of sodium chloroacetate is treated with sodium nitrite and then heated, leading to the formation of nitromethane after decarboxylation. researchgate.netrsc.org The use of sodium nitrite in solvents like dimethylformamide has also been described as a simple method for obtaining primary and secondary nitro compounds from alkyl halides in good yields (55-62%). orientjchem.org More recent variations include the C-arylation of nitroalkanes using diaryliodonium salts to produce tertiary nitro compounds. google.com

Oxidative Pathways to Nitromethyl Derivatives

Oxidative methods provide an alternative route to nitro compounds from precursors with nitrogen in a lower oxidation state, such as amines and oximes. The oxidation of primary amines (RNH₂) can yield nitro compounds (RNO₂), and this method is applicable to both aliphatic and aromatic amines. researchgate.net For instance, tertiary alkylamines can be oxidized with potassium permanganate (B83412) to form tertiary nitro compounds. mdpi.com

Another significant oxidative pathway is the oxidation of oximes. Aldoximes and ketoximes can be converted to primary and secondary nitro compounds, respectively, using potent oxidizing agents like trifluoroperacetic acid. mdpi.com This method offers a route to nitro compounds from carbonyl precursors via the corresponding oxime. A more recent development involves the oxidative synthesis of α-nitroketones from α-substituted malononitriles and nitromethane, utilizing molecular oxygen in the presence of a base, which avoids the need for harsh condensation reagents. scirp.org

Table 2: Overview of Classical Synthetic Routes

| Method | Starting Material | Key Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|---|

| Direct Nitration | Alkane | Nitric Acid (vapor phase) | Mixture of Nitroalkanes | mdpi.comresearchgate.net |

| Aromatic Compound | Nitric Acid, Sulfuric Acid | Aromatic Nitro Compound | mdpi.comresearchgate.net | |

| Nucleophilic Substitution | Alkyl Halide | Silver Nitrite | Primary Nitroalkane | mdpi.com |

| Sodium Chloroacetate | Sodium Nitrite | Nitromethane | rsc.org | |

| Oxidation | Tertiary Alkylamine | Potassium Permanganate | Tertiary Nitro Compound | mdpi.com |

| Oxime | Trifluoroperacetic Acid | Primary/Secondary Nitro Compound | mdpi.com |

Contemporary and Environmentally Benign Synthetic Approaches

In response to growing environmental concerns, modern synthetic chemistry has focused on developing greener, more efficient, and safer methods for nitration. These approaches often involve novel catalysts and alternative energy sources to minimize waste and hazardous reagent use.

Solid-Supported and Heterogeneous Catalysis in Nitromethyl Synthesis

The use of solid-supported reagents and heterogeneous catalysts is a cornerstone of green chemistry, offering advantages such as ease of catalyst separation, reusability, and potentially enhanced selectivity. sibran.ru

Several solid catalysts have been successfully employed for nitration reactions. Basic alumina (B75360) has been used as a solid catalyst for the reaction of aldehydes with an excess of nitromethane, leading to the one-pot preparation of 1,3-dinitroalkanes. um.edu.mt Metal-modified montmorillonite (B579905) KSF has been shown to be an effective and reusable catalyst for the nitration of phenolic compounds with 60% nitric acid. organic-chemistry.org Similarly, bismuth nitrate (B79036) supported on solid materials like silica (B1680970) gel or montmorillonite clay has been used as an eco-friendly nitrating agent for aromatic compounds, avoiding the need for corrosive acid mixtures. sibran.ruresearchgate.net

For the liquid-phase nitration of alkanes like cyclohexane, solid acid catalysts have been developed. One such catalyst involves loading sulfuric acid onto a zirconium-aluminum composite oxide carrier, which simplifies the process and mitigates the environmental issues associated with traditional mixed-acid nitration. google.com Another approach uses tungsten oxide (WO₃) supported on mesoporous silica for the liquid-phase nitration of aromatic compounds, offering high conversion and selectivity at low temperatures with a recyclable catalyst. google.com

Microwave and Ultrasound-Assisted Nitration and Related Reactions

Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner processes compared to conventional heating. rasayanjournal.co.infrontiersin.orgnih.gov

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times for nitration from hours to minutes. orientjchem.org For example, the nitration of phenol (B47542) to p-nitrophenol has been achieved in just one minute with an 89% yield using calcium nitrate and acetic acid under microwave irradiation, providing a rapid and environmentally safer alternative to conventional methods. orientjchem.org Microwave-assisted nucleophilic aromatic substitution (SNAr) reactions to introduce nitro-containing groups have also been shown to proceed with quantitative yields in significantly less time than conventional heating. researchgate.net These methods often use less corrosive reagents and can be performed under solvent-free conditions, further enhancing their green credentials. rasayanjournal.co.inscirp.org

Ionic Liquid-Mediated Synthetic Transformations

Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as versatile and environmentally benign alternatives to conventional organic solvents. acs.orgolemiss.edu Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, can enhance reaction rates and selectivity. acs.org

In the context of nitromethyl compound synthesis, ionic liquids have been employed as both solvents and catalysts. For instance, the ionic liquid 1,3-disulfonic acid imidazolium (B1220033) nitrate {[Dsim]NO3} acts as a nitrating agent for the ipso-nitration of arylboronic acids to yield nitroarenes under mild, solvent-free conditions. organic-chemistry.org Similarly, triflyl nitrate (TfONO2), generated in the ionic liquid ethylammonium (B1618946) nitrate (EAN), is a powerful electrophilic nitrating reagent for a variety of aromatic compounds. organic-chemistry.org

The choice of ionic liquid can even govern the reaction pathway. Research has shown that in the reaction of aryl alkenes with sodium nitrite, imidazolium-based ILs favor C-H nitration to produce β-nitrostyrenes, while tetraalkylammonium-based ILs promote C=C bond cleavage to yield benzonitriles. researchgate.net Acidic ionic liquids have also been utilized as effective catalysts and solvents for Mannich-type reactions, which can involve nitromethane as a component. acs.orgcapes.gov.br

Table 1: Examples of Ionic Liquids in Nitro Compound Synthesis

| Ionic Liquid | Reactants | Product Type | Reference |

|---|---|---|---|

| 1,3-disulfonic acid imidazolium nitrate {[Dsim]NO3} | Arylboronic acids | Nitroarenes | organic-chemistry.org |

| Ethylammonium nitrate (EAN) | Aromatic compounds | Nitroaromatics | organic-chemistry.org |

| [Bmim]Cl (Imidazolium-based) | Aryl alkenes, NaNO₂ | β-nitrostyrenes | researchgate.net |

Metal-Free and Organocatalytic Protocols

Concerns over metal contamination in final products, particularly in pharmaceuticals, have driven the development of metal-free and organocatalytic synthetic methods. Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations enantioselectively.

An efficient metal-free C-arylation of nitroalkanes has been achieved using diaryliodonium salts, providing convenient access to tertiary nitro compounds in high yields. organic-chemistry.org Furthermore, a metal-free strategy for the reduction of nitroarenes has been developed using a supramolecular approach with cucurbit nih.govuril under blue light irradiation. acs.org

Organocatalysis has proven highly effective for the asymmetric synthesis of nitromethyl-containing compounds. The aza-Henry reaction, the addition of a nitroalkane to an imine, is a key reaction in this area. wikipedia.orgfrontiersin.org For example, bifunctional organocatalysts like Takemoto's catalyst, derived from trans-1,2-diaminocyclohexane, have been used in cascade reactions to produce 3-substituted isoindolinones with a nitromethyl side chain in high yields and enantioselectivities (up to 98% ee). acs.orgmdpi.com Similarly, quinine-based squaramide organocatalysts can effectively catalyze the asymmetric synthesis of dihydroisoquinolinones from 2-(nitromethyl)benzaldehydes and imines. nih.gov

Table 2: Selected Organocatalytic Reactions for Nitromethylation

| Catalyst Type | Reaction Type | Substrates | Product | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Takemoto's Catalyst | Asymmetric aza-Henry/cyclization | α-Amido sulfones, Nitromethane | 3-(Nitromethyl)isoindolin-1-ones | Up to 98% | acs.org |

| Quinine-based Squaramide | Aza-Henry-hemiaminalization-oxidation | 2-(Nitromethyl)benzaldehydes, Aldimines | trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones | 40-95% | nih.gov |

Targeted Synthesis of Specific Nitromethyl Functionalized Structures

Beyond general methodologies, specific strategies have been tailored for the preparation of molecules with precise nitromethyl functionalities, ranging from simple mono-substituted systems to complex polynitro compounds and valuable synthetic building blocks like nitroacetonitrile (B168470).

Preparation of Mono- and Poly-Nitromethylated Systems

The synthesis of mono-nitromethylated compounds is often achieved through fundamental carbon-carbon bond-forming reactions like the Henry reaction (nitro-aldol) or the Michael addition of nitromethane to an α,β-unsaturated compound. frontiersin.org

The preparation of poly-nitromethylated compounds is of significant interest, particularly for the synthesis of high-energy materials, as the incorporation of multiple nitro groups can improve oxygen balance, density, and detonation performance. acs.org A historical method for creating polynitro compounds involves the oxidative nitration of a mononitro compound's aci-salt with sodium nitrite and silver nitrate. google.com A critical discovery for scaling this reaction was the finding that maintaining the pH between 4 and 5 is essential for achieving satisfactory yields. google.com

Modern approaches focus on incorporating polynitromethyl groups like the trinitromethyl moiety onto heterocyclic frameworks. acs.orgrsc.org For instance, N-alkyl-functionalized nitropyrazoles can be nitrated with a mixture of concentrated sulfuric and nitric acids to yield the corresponding trinitromethyl compounds. rsc.org

Table 3: Synthetic Approaches to Polynitro Compounds

| Starting Material | Reagents | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Mono nitroethane, Formaldehyde | NaOH, NaNO₂, Silver Nitrate solution | 2,2-dinitro-1-propanol | pH control between 4 and 5 is crucial | google.com |

| N-alkyl-functionalized nitropyrazoles | H₂SO₄/HNO₃ mixture | N-trinitromethyl-polynitro-pyrazoles | Strategy for high-energy-density materials | rsc.org |

Synthesis and Equivalents of Nitroacetonitrile

Nitroacetonitrile (O₂NCH₂CN) is a valuable building block for introducing a cyano(nitro)methyl group into molecules. acs.orgresearchgate.net However, its utility is hampered by its explosive nature and instability, which makes practical handling a significant challenge. researchgate.netnih.gov

The classical synthesis of nitroacetonitrile involves the dehydration of methazonic acid (nitroacetaldehyde oxime) using reagents like thionyl chloride. nih.gov Methazonic acid itself is prepared from the base-induced dimerization of nitromethane. acs.orgresearchgate.net An alternative route is the deacylation of nitrocyanoacetone. nih.gov

Due to the hazards associated with free nitroacetonitrile, significant research has focused on developing safer, stable synthetic equivalents. nih.govresearchgate.net

Alkali Metal Salts : The potassium or dipotassium (B57713) salts of nitroacetonitrile are thermally stable and retain the reactivity of the parent compound. nih.govacs.org A major drawback, however, is their low solubility in common organic solvents. researchgate.netnih.gov

Dianionic Cyano-aci-nitroacetates : To overcome the solubility issue, dianionic cyano-aci-nitroacetates with organic counter-cations, such as dipyrrolidinium cyano-aci-nitroacetate, have been developed. These equivalents are soluble in organic solvents, thermally stable, and serve as safe, easy-to-handle reagents for cyano(nitro)methylation. acs.orgresearchgate.netnih.gov They can be prepared from precursors like ethyl cyano-aci-nitroacetate. acs.org

Multi-Component Reactions Involving α-Methylene Nitro Compounds (e.g., Mannich-type Reactions)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, containing substantial portions of all reactants. tcichemicals.comresearchgate.net This approach is atom-economical and reduces waste. Active methylene (B1212753) compounds, which possess a CH₂ group flanked by two electron-withdrawing groups like nitro, carbonyl, or cyano, are excellent partners in MCRs. rsc.org

The Mannich reaction is a classic MCR that forms a β-amino-carbonyl compound. ajrconline.org The nitro-Mannich reaction, also known as the aza-Henry reaction, is a variation where a nitroalkane adds to an imine, forming a β-nitroamine. wikipedia.orgfrontiersin.org This reaction is fundamental for creating vicinal carbon-nitrogen bonds. frontiersin.org The imine is often generated in situ from an aldehyde and an amine, making it a one-pot, three-component reaction. wikipedia.orgcore.ac.uk

These reactions can be catalyzed by acids, bases, or, more recently, by chiral organocatalysts to achieve high stereoselectivity. acs.orgcore.ac.uk The nitro-Mannich reaction has been extensively used in the synthesis of heterocycles and as a key step in the preparation of biologically active compounds and active pharmaceutical ingredients. frontiersin.orgnih.gov

Reactivity and Reaction Mechanisms of the Nitromethyl Group

Acidity of α-Hydrogens and the Formation of Nitronate Species

The carbon atom of the methyl group in nitromethane (B149229) is directly attached to the electron-withdrawing nitro (NO₂) group. This proximity significantly increases the acidity of the α-hydrogens. mdma.charkat-usa.org Consequently, nitromethane can be deprotonated by a base to form a resonance-stabilized anion known as a nitronate anion or aci-nitro tautomer. mdma.chfrontiersin.org

The acidity of nitromethane is context-dependent, with a pKa value of approximately 10.2 in water and around 17.2 in dimethyl sulfoxide (B87167) (DMSO). ingentaconnect.comwikipedia.orgwikipedia.org The formation of the nitronate is a reversible process and is fundamental to the majority of the reactions in which nitromethane participates as a nucleophile. wikipedia.org A wide variety of bases, ranging from alkali metal hydroxides and alkoxides to nonionic organic amines, can be used to generate the nitronate anion. ingentaconnect.comwikipedia.org This nitronate species is nucleophilic at both the α-carbon and the oxygen atoms of the nitro group, but in many key synthetic reactions, it is the carbon atom that acts as the nucleophile to form new carbon-carbon bonds. wikipedia.org

Nucleophilic Reactivity of Nitronate Anions and Their Synthetic Utility

Once formed, the nitronate anion is a versatile carbon nucleophile that reacts with a wide array of electrophiles. mdma.charkat-usa.org This reactivity is the cornerstone of its synthetic utility, enabling the construction of complex molecular frameworks. The nucleophilicity of nitronate anions has been systematically studied, allowing for comparison with other classes of nucleophiles. nih.govacs.org

The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction involving the addition of a nitronate anion to an aldehyde or ketone. wikipedia.orgnumberanalytics.com This reaction yields β-nitro alcohols, which are valuable synthetic intermediates that can be readily converted into other functional groups, such as β-amino alcohols, α-nitro ketones, or nitroalkenes. wikipedia.orgencyclopedia.pub

Scope: The reaction is broadly applicable, using only a catalytic amount of base. wikipedia.org It can be performed with a wide range of aldehydes and ketones, including aliphatic, aromatic, and α-oxoaldehydes. rsc.orgsci-hub.sescielo.br Furthermore, the reaction is not limited to nitromethane; higher and more complex nitroalkanes can also be employed, significantly expanding its synthetic potential. rsc.orgacs.org

Limitations: A primary drawback of the Henry reaction is its reversibility, known as the retro-Henry reaction, which can hinder product formation. wikipedia.orgencyclopedia.pub Other potential side reactions include dehydration of the β-nitro alcohol product to form a nitroalkene and, particularly with sterically hindered substrates, a competing Cannizzaro reaction. wikipedia.orgencyclopedia.pub A significant challenge lies in controlling the stereochemistry, as the reaction can produce a mixture of diastereomers and enantiomers due to the reversibility and the potential for epimerization at the nitro-bearing carbon. encyclopedia.pubuwindsor.ca

Stereocontrol: Achieving high stereoselectivity is a major focus of modern research on the Henry reaction. Various catalytic systems have been developed to control the stereochemical outcome. These include organocatalysts like Cinchona alkaloids, guanidines, and thioureas, as well as metal-based catalysts. uwindsor.camdpi.com For instance, copper-based catalysts have been shown to afford nitroaldols with high enantioselectivity. uwindsor.ca Advanced strategies such as crystallization-induced diastereomer transformation (CIDT) have been employed to achieve stereoconvergent reactions, providing a single diastereomer from a mixture. acs.orgnih.gov

Table 1: Catalytic Systems for Asymmetric Henry Reactions

| Catalyst Type | Example Catalyst | Substrate Example | Stereoselectivity | Reference |

| Organocatalyst | Chiral Guanidines | Benzaldehyde (B42025) + Nitromethane | Moderate ee | mdpi.com |

| Organocatalyst | Cupreine Derivative | Aromatic Ketones + Nitromethane | High ee (up to 99%) | mdpi.com |

| Metal Complex | Copper(II)-BOX Complex | N-PMP-α-iminoester + Nitronate | Good enantioselectivity | wikipedia.org |

| Metal Complex | Copper Acetate-Ligand Complex | Aromatic/Aliphatic Aldehydes + Nitromethane | High ee (up to 93%) | uwindsor.ca |

| Biocatalyst | (R)-selective hydroxynitrile lyase | Aromatic Aldehydes + Nitromethane | (R)-β-nitro alcohols | wikipedia.org |

The nitronate anion derived from nitromethane is an effective nucleophile in Michael addition reactions, adding to α,β-unsaturated carbonyl compounds and other Michael acceptors. ingentaconnect.com This 1,4-conjugate addition is a powerful method for C-C bond formation, leading to γ-nitro carbonyl compounds, which are precursors to important molecules like γ-amino acids. cnr.it

The reaction has been demonstrated with a variety of acceptors, including chalcones, α,β-unsaturated aldehydes, and enoates. chemrevlett.comacs.orgacs.org Solid base catalysts, as well as organocatalysts such as bifunctional cinchona alkaloids and squaramides, have been successfully employed to promote the reaction, often with high enantioselectivity. frontiersin.orgchemrevlett.com Biocatalytic approaches, using enzymes like 4-oxalocrotonate tautomerase (4-OT), have also been developed for asymmetric Michael additions of nitromethane. acs.org The stereochemical outcome can be highly dependent on the catalyst and reaction conditions, with methods available for achieving both syn- and anti-addition products with high diastereoselectivity. acs.org

Table 2: Examples of Michael Addition Reactions with Nitromethane

| Michael Acceptor | Catalyst/Conditions | Product Type | Stereoselectivity | Reference |

| Chalcones | Cinchona Organocatalysts | γ-Nitro Ketones | High ee | chemrevlett.com |

| α,β-Unsaturated Aldehydes | 4-OT Enzyme (F50A mutant) | γ-Nitroaldehydes | High ee (R-configured) | acs.org |

| Chiral Enoates | DBU or TBAF·3H₂O | γ-Nitro Esters | High syn-selectivity | acs.org |

| Ethyl Cinnamate Chromium Tricarbonyl Complex | K₂CO₃ / Phase Transfer Catalyst | γ-Nitro Esters | High diastereoselectivity (96% de) | cnr.it |

| Dimethyl Ethylidenemalonate | Bifunctional Thiourea Catalysts | Substituted Malonates | High yield, up to 73% ee | researchgate.net |

Directly modifying the α-carbon of nitromethane through reactions with alkyl, acyl, or halogen electrophiles is a fundamental transformation.

Alkylation: The alkylation of nitronate anions with alkyl halides is complicated by competing C-alkylation and O-alkylation pathways. nih.gov For most simple alkyl halides, O-alkylation is the dominant pathway, leading to the formation of nitronic esters which subsequently decompose to carbonyl compounds. nih.gov C-alkylation is often a minor product. nih.gov A notable exception is the reaction with electrophiles like ortho- or para-nitrobenzyl chlorides, which proceed via a radical nucleophilic substitution (SRN1) mechanism to give the C-alkylated product. nih.gov To overcome the challenge of O-alkylation, methods have been developed that use dianions of nitroalkanes at low temperatures or employ copper(I) catalysts to facilitate the C-benzylation of nitroalkanes under mild conditions. nih.govfrontiersin.org

Acylation: Similar to alkylation, direct C-acylation can be challenging. However, the use of dianions, formed by double deprotonation, allows for successful reaction with acylating reagents. frontiersin.org

Halogenation: In contrast to alkylation and acylation, α-halogenation of nitromethane is a straightforward reaction. In the presence of a base, primary and secondary nitro compounds are readily halogenated at the α-position. nowgonggirlscollege.co.in Nitromethane is exceptional in that it can be successively halogenated to form mono-, di-, and even tribromo derivatives. nowgonggirlscollege.co.in

Electrophilic Behavior and Single-Electron Transfer Mechanisms

While typically viewed as a nucleophile precursor, the nitromethyl group can exhibit electrophilic character under certain conditions, a phenomenon known as "umpolung" or polarity reversal. frontiersin.orgfrontiersin.org When activated by strong protic or Lewis acids, the nitronate or its aci-nitro tautomer can react as an electrophile. frontiersin.orgfrontiersin.org For example, in the presence of AlCl₃ or polyphosphoric acid (PPA), nitromethane can react with electron-rich arenes to form oxime derivatives. frontiersin.org More recently, nitromethane has been used as an electrophilic methylene (B1212753) source in reactions catalyzed by scandium triflate (Sc(OTf)₃). acs.org

Single-electron transfer (SET) is another important mechanistic pathway for reactions involving the nitromethyl group. The C-alkylation of nitronate anions with p-nitrobenzyl chloride is a well-established example of an SRN1 reaction, which is initiated by a SET from the nitronate to the electrophile. nih.gov SET mechanisms have also been proposed for metal-catalyzed alkylations and other transformations, highlighting the ability of the nitronate anion to act as a single-electron donor. nih.gov

Radical Chemistry and Transformations of the Nitromethyl Moiety

The nitromethyl group is involved in various radical-based transformations. The propensity of nitronate anions to react with radical intermediates has been harnessed in C-C bond-forming reactions. nih.gov

A key transformation involving radical chemistry is denitration, the removal of the nitro group. The replacement of a nitro group with a hydrogen atom can be achieved using radical-mediated reagents like tributyltin hydride (TBTH) with a radical initiator such as azobisisobutyronitrile (AIBN). chemicalpapers.com However, primary nitro groups, like that in nitromethane, are generally more resistant to this direct replacement compared to tertiary or activated secondary nitro groups. chemicalpapers.com Radical cyclizations involving a nitroalkane moiety tethered to an alkene or other radical acceptor are also a known synthetic strategy. ucl.ac.uk

Beyond radical reactions, the nitromethyl group can be transformed into other important functional groups. The most prominent of these is the Nef reaction, which converts a primary or secondary nitro group into a carbonyl group (an aldehyde from nitromethane) under various oxidative or reductive conditions. mdma.chacs.orgrsc.org The reduction of the nitro group to an amine (R-NO₂ → R-NH₂) is another fundamental transformation that provides access to valuable amino compounds. wikipedia.org

Versatile Transformations of the Nitro Group

The nitro group in nitromethane is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties. These transformations are fundamental in organic synthesis.

The reduction of the nitro group is a well-established and widely used transformation. wikipedia.org

Reduction to Amines: The most common reduction of nitromethane yields methylamine. This can be achieved using various reducing agents. wikipedia.org Catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon is an effective method. nowgonggirlscollege.co.injove.com Another common laboratory method involves the use of active metals, such as zinc, iron, or tin, in the presence of an acid like hydrochloric acid. jove.comwikipedia.orgscribd.comyoutube.comdoubtnut.com For instance, the reaction with tin and concentrated HCl is a standard procedure. youtube.comdoubtnut.com CH₃NO₂ + 6[H] --(Sn/HCl)--> CH₃NH₂ + 2H₂O This reduction is also applicable for the synthesis of isotopically labeled amines, such as methyl-d3-amine (B1598088) from nitromethane-d3, using reducing agents like zinc powder. google.com

Reduction to Oximes: Under controlled conditions, aliphatic nitro compounds can be partially reduced to oximes. wikipedia.org This transformation is typically carried out using metal salts like tin(II) chloride or chromium(II) chloride. wikipedia.orgchemeurope.com Catalytic hydrogenation with a controlled amount of hydrogen can also yield oximes. wikipedia.org

Reduction to Hydroxylamines: The reduction of aliphatic nitro compounds to hydroxylamines can be accomplished using specific reagents. wikipedia.org For example, using zinc dust in the presence of ammonium (B1175870) chloride in an aqueous or alcoholic solution converts nitro compounds into the corresponding hydroxylamine (B1172632) derivatives. nowgonggirlscollege.co.in Diborane is another reagent capable of effecting this transformation. wikipedia.org

Table 3: Reduction Products of Nitromethane

| Product | Reagents/Conditions |

|---|---|

| Methylamine | Catalytic hydrogenation (Raney Ni, Pd/C) nowgonggirlscollege.co.injove.com |

| Metal/Acid (e.g., Sn/HCl, Zn/HCl, Fe/HCl) jove.comwikipedia.orgscribd.comyoutube.com | |

| Oxime | Tin(II) chloride, Chromium(II) chloride wikipedia.orgchemeurope.com |

| Controlled catalytic hydrogenation wikipedia.org | |

| Methylhydroxylamine | Zinc/Ammonium chloride nowgonggirlscollege.co.in |

| Diborane wikipedia.org |

Elimination reactions involving the nitro group are important pathways for the formation of alkenes. In a process known as the nitro-aldol reaction (Henry reaction), nitromethane first adds to an aldehyde or ketone. The resulting β-nitro alcohol can then undergo dehydration, typically by treatment with an acid anhydride (B1165640) and a base, to yield a nitroalkene.

This elimination of water is a key step in the synthetic utility of the Henry reaction, providing access to valuable α,β-unsaturated nitro compounds. These compounds are versatile intermediates that can undergo further transformations, such as reduction or participation in cycloaddition reactions.

Nitromethane and its derivatives are valuable precursors for the synthesis of five-membered heterocycles through 1,3-dipolar cycloaddition reactions. publish.csiro.au

In these reactions, a primary nitro compound is first converted in situ into a nitrile oxide, which is a reactive 1,3-dipole. This is typically achieved by dehydration of the nitro compound. publish.csiro.auresearchgate.netvapourtec.com The generated nitrile oxide then reacts with a dipolarophile, such as an alkene or alkyne, to form a Δ²-isoxazoline or an isoxazole, respectively. publish.csiro.au

The dehydration of the primary nitroalkane to the nitrile oxide can be promoted by various reagents. Continuous flow techniques have been developed for this process, offering advantages in terms of reaction time and purification. publish.csiro.auresearchgate.netvapourtec.com

Nitromethane itself can act as a synthon in the formation of more complex heterocyclic structures. For example, it can be used in base-promoted reactions with cage diones to generate nitro-substituted cage heterocycles through transannular cyclization. beilstein-archives.org It also participates in multi-component reactions for the synthesis of heterocycles like tri-substituted triazoles and 3-ketopyrroles. pharmtech.com Furthermore, nitromethane can undergo 1,3-dipolar cycloaddition with surface dimers, such as on a Si(100) surface, to form a strongly chemisorbed cycloadduct. acs.org These reactions highlight the utility of nitromethane as a building block in the construction of diverse and complex cyclic and heterocyclic systems. frontiersin.org

Reactions Inducing Carbon-Carbon Bond Cleavage

The carbon-carbon bond adjacent to a nitro group, or in a position beta to it, can be susceptible to cleavage under various conditions. This reactivity is harnessed in several synthetic transformations, including retro-reactions of C-C bond-forming processes and specific oxidative methods. These reactions are significant for modifying molecular skeletons and are mechanistically distinct, often involving the unique electronic influence of the nitro group.

Retro-Henry (Retro-Nitroaldol) Reaction

The Retro-Henry, or retro-nitroaldol, reaction is the reverse of the classical Henry reaction. wikipedia.org It involves the cleavage of a β-nitro alcohol (a Henry adduct) back into its constituent nitroalkane and carbonyl compound (aldehyde or ketone). wikipedia.orgorganic-chemistry.org This equilibrium process is typically promoted by heat or the presence of a base. tandfonline.commdpi.com All steps of the Henry reaction are reversible, and the retro-Henry pathway can be an inherent drawback in syntheses aiming to form β-nitro alcohols. wikipedia.orgtandfonline.com However, it is also a synthetically useful transformation for applications like the resolution of racemic 2-nitroalcohols. tandfonline.com

The reaction is generally initiated by the deprotonation of the hydroxyl group, forming an alkoxide. This is followed by the cleavage of the Cα-Cβ bond, which is facilitated by the electron-withdrawing nature of the adjacent nitro group, leading to the formation of a carbonyl compound and a stable nitronate anion. Subsequent protonation of the nitronate regenerates the nitroalkane.

Control experiments have demonstrated this cleavage. For instance, when racemic 2-nitro-1-phenylethanol (B99664) was treated with a strong base like potassium tert-butoxide (tBuOK) at 50 °C, it completely decomposed into benzaldehyde with 97% conversion. mdpi.com Using a milder organic base such as DBU also resulted in cleavage, albeit with a lower conversion of 68%. mdpi.com

A notable application involves a one-pot sequential retro-Henry reduction reaction using aqueous sodium borohydride (B1222165) at room temperature. tandfonline.com This method avoids hazardous reagents and harsh reflux conditions often associated with the retro-Henry reaction. tandfonline.com The proposed mechanism suggests that borane, formed from the reaction of NaBH₄ with water, coordinates to the oxygen of the nitro group. tandfonline.com This coordination weakens the C1–C2 bond, and the in situ-generated base (sodium hydroxide) facilitates the retro-Henry cleavage to yield an aldehyde and a boron nitronate. The aldehyde is then simultaneously reduced by the excess sodium borohydride to the corresponding alcohol. tandfonline.comresearchgate.net

Table 1: One-Pot Retro-Henry Reduction of Various 2-Nitroalcohols tandfonline.comReaction Conditions: 2-Nitroalcohol (3.0 mmol), NaBH₄ (2.3 mmol), Water (2.5 mL), Room Temperature.

| Entry | Substrate (2-Nitroalcohol) | Product (Alcohol) | Time (min) | Yield (%) |

| 1 | 2-Nitro-1-phenylethanol | Benzyl alcohol | 10 | >99 |

| 2 | 1-(4-Chlorophenyl)-2-nitroethanol | (4-Chlorophenyl)methanol | 15 | 98 |

| 3 | 1-(4-Methoxyphenyl)-2-nitroethanol | (4-Methoxyphenyl)methanol | 15 | 99 |

| 4 | 1-(3-Nitrophenyl)-2-nitroethanol | (3-Nitrophenyl)methanol | 5 | >99 |

| 5 | 2-Nitro-1-(p-tolyl)ethanol | p-Tolylmethanol | 15 | 99 |

| 6 | 1-Phenyl-2-nitropropan-1-ol | 1-Phenylethanol | 30 | 95 |

| 7 | 1-Cyclohexyl-2-nitroethanol | Cyclohexylmethanol | 30 | 76 |

Enzymatic catalysis of the retro-Henry reaction has also been developed. An immobilized Arabidopsis thaliana hydroxynitrile lyase (AtHNL) has been shown to catalyze the cleavage of racemic β-nitroalcohols to provide enantiomerically enriched (S)-β-nitroalcohols. bohrium.comnih.gov This biocatalytic method operates under mild conditions and shows broad substrate selectivity. bohrium.comnih.gov

Oxidative Carbon-Carbon Bond Cleavage

Oxidative conditions can also promote the cleavage of carbon-carbon bonds in molecules containing the nitromethyl group or its derivatives, such as nitroalkenes.

A significant example is the copper(II)-catalyzed aerobic oxidative C-C bond cleavage of β-alkyl nitroalkenes. rsc.org This transformation is a key step in a one-pot tandem strategy for synthesizing 4-acyl 1,2,3-triazoles. rsc.org The mechanism involves the isomerization of the β-alkyl nitroalkene, followed by a selective oxidative cleavage catalyzed by the copper species. rsc.org Related copper-catalyzed aerobic oxidations have been developed for the C(CO)–C(alkyl) bond cleavage of ketones to form esters, demonstrating the utility of copper catalysts in such transformations. acs.org

In a different approach, the C-C bond cleavage of alkenes to yield aldehydes can be catalyzed by copper(II)-substituted polyoxometalates. acs.org This reaction is conducted in the presence of nitrogen dioxide, which can be generated in situ from nitroalkanes like nitroethane under the reaction conditions. The nitroalkane serves as an NO₂ source, which coordinates to the metal center of the polyoxometalate to form the active catalyst. acs.org The Cu-NO₂-substituted polyoxometalate then acts as an oxygen donor to the C=C double bond, leading to its cleavage. acs.org

Retro-aza-Henry Type Cleavage

Analogous to the retro-Henry reaction, a retro-aza-Henry (or retro-nitro-Mannich) process can induce C-C bond cleavage in β-nitroamines. These starting materials are typically formed from the aza-Henry (nitro-Mannich) reaction, which is the nucleophilic addition of a nitroalkane to an imine. rsc.org

The cleavage reaction regenerates the imine and the nitroalkane. Mechanistic studies on the Michael addition of amines to nitrostyrenes have revealed a subsequent nitroalkane elimination that proceeds via a retro-aza-Henry-type mechanism. organic-chemistry.orgresearchgate.net This process is facilitated in protic solvents like methanol, which can mediate the proton transfer steps involved in the C-C bond cleavage. researchgate.net The reaction has been observed to occur under mild, non-catalytic conditions. researchgate.net The reversibility of the aza-Henry reaction has been noted; for example, the C-C bond cleavage of a β-nitroamine adduct was observed when refluxed in dichloromethane (B109758) with a catalytic amount of triethylamine. rsc.org

Visible light photoredox catalysis has also been employed to facilitate C-C bond cleavage. In one example, an iminium ion, generated through photoredox catalysis, is trapped by a nitroalkane to form an aza-Henry product. beilstein-journals.org This demonstrates a synthetic application where the formation and potential cleavage of the C-C bond are key mechanistic steps. beilstein-journals.org

Computational and Theoretical Investigations of Nitromethyl Systems

Quantum Chemical Calculations for Energetics and Thermochemical Properties

Quantum chemical calculations have been extensively employed to determine the thermochemical properties of nitromethane (B149229) (Methylene, nitro-), providing valuable insights where experimental data may be sparse or contested. Various high-level computational methods have been utilized to calculate the gas-phase enthalpy of formation (ΔfH°gas) and bond dissociation energies (BDEs).

A range of theoretical methods, including multilevel techniques like Gaussian-2 (G2), Gaussian-3 (G3), and complete basis set (CBS-QB3), as well as Density Functional Theory (DFT) based methods such as B3LYP, have been applied to compute the enthalpy of formation of nitromethane. nsc.runih.gov Studies have shown that the G3 procedure can yield highly accurate results for the formation enthalpy of nitroalkanes, often within 1 kcal/mol of experimental values. nsc.ru For instance, calculations using the Gaussian-4 (G4) method, in conjunction with isogyric and isodesmic reactions, have provided strong support for an experimental enthalpy of formation value of approximately -74.5 kJ·mol⁻¹, helping to resolve discrepancies between different experimental reports. researchgate.net

The C-N bond is recognized as the weakest bond in the nitromethane molecule, and its dissociation is a critical step in the compound's thermal decomposition. researchgate.netmdpi.com Computational studies have focused on accurately determining this bond dissociation energy. The C-N bond cleavage is the most favorable kinetically controlled process in the unimolecular decomposition of nitromethane. mdpi.comresearchgate.net Theoretical calculations have estimated the C-N bond dissociation energy to be approximately 259.19 kJ·mol⁻¹ (about 60.1 kcal/mol). uri.edubibliotekanauki.pl This value is crucial for understanding the initiation mechanisms of energetic materials. researchgate.net

Table 1: Calculated Gas-Phase Enthalpies of Formation (ΔfH°gas) for Nitromethane using various quantum chemical methods.

| Computational Method | Calculated ΔfH°gas (kJ/mol) | Reference |

|---|---|---|

| G4 | -101.77 | nih.gov |

| CBS-QB3 | -95.21 | nih.gov |

| G3B3 | -54.89 | nih.gov |

| B3LYP/6–311G(d,p) | -9.49 (via isodesmic reaction) | nih.gov |

| G2 | -27.74 | nih.gov |

| G3 | Within 1 kcal/mol of experiment | nsc.ru |

| Active Thermochemical Tables (ATcT) | -74.79 ± 0.38 | anl.govanl.gov |

This table is interactive. Click on the headers to sort the data.

To improve the accuracy of theoretical energy calculations, particularly for enthalpies of formation, isodesmic and related reaction schemes are frequently used. An isodesmic reaction is a hypothetical reaction where the number of bonds of each formal type is conserved on both the reactant and product sides. uni-rostock.dewikipedia.org This approach effectively cancels out systematic errors in quantum chemical calculations, leading to more reliable energy predictions, even with less computationally demanding methods. uni-rostock.de

The isodesmic reaction method has been successfully applied to calculate the gas-phase enthalpy of formation for nitromethane and other nitro compounds. nih.govresearchgate.netresearchgate.net By constructing reactions where nitromethane is a reactant or product along with other molecules for which accurate experimental thermochemical data are available, its enthalpy of formation can be derived from the calculated reaction enthalpy. nih.govresearchgate.net For example, a study utilized 95 isodesmic and isogyric reactions involving 26 reference nitro compounds to determine an average enthalpy of formation for nitrobenzene, showcasing the power of this approach. researchgate.net While the term "anisodesmic" is not explicitly used in the retrieved literature concerning nitromethane, the principle involves reactions where bond types are not fully conserved, which generally leads to larger computational errors that must be carefully managed. The success of the isodesmic approach relies heavily on the availability of high-quality experimental or benchmark data for the reference compounds used in the hypothetical reaction. uni-rostock.deresearchgate.net

Electronic Structure, Bonding Analysis, and Charge Distribution Studies

The electronic structure of nitromethane has been a subject of theoretical investigation to understand its reactivity and spectroscopic properties. The molecule possesses C_s symmetry in its ground electronic state. acs.org The highest occupied molecular orbital (HOMO) and the next highest (HOMO-1) are primarily associated with the lone pair orbitals of the oxygen atoms (n_O). acs.org Semiempirical calculations have shown that the nonbonding 2p oxygen orbitals are only slightly modified by mixing with the σ-electron system. aip.org

Computational studies have also elucidated the charge distribution within the molecule. Bader's charge analysis, performed using nonlocal DFT functionals, reveals a significant charge transfer from the methyl (CH₃) group to the nitro (NO₂) group. tandfonline.com This charge separation contributes to the molecule's high polarity. Investigations under hydrostatic compression have shown that increasing pressure enhances this electron transfer from the CH₃ group to the NO₂ group. tandfonline.com This pressure-induced change in charge distribution can influence the molecule's stability and decomposition pathways. tandfonline.comresearchgate.net Furthermore, bonding analysis indicates that while pressure shortens all bond lengths, it specifically strengthens the intermolecular C-N bond and intermolecular C-H···O hydrogen bonds in the solid state. tandfonline.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a pivotal role in mapping the potential energy surfaces (PES) of nitromethane's reactions, particularly its unimolecular decomposition and isomerization. A key reaction pathway is the isomerization of nitromethane to methyl nitrite (B80452) (CH₃ONO), which can occur via different mechanisms involving either a "loose" or a "tight" transition state. preprints.org Quantum chemical methods like CASPT2 have been used to analyze the energetics of these elementary reactions and map the PES. mdpi.compreprints.org

These studies characterize the geometry and energy of the transition states connecting reactants to products. For example, the activation energy for the isomerization of ionized nitromethane to ionized methyl nitrite has been derived by modeling experimental data with RRKM theory and G3 level ab initio calculations. researchgate.net In the decomposition of the nitromethane cation, a bifurcation point on the potential energy curve for the C-N bond stretch has been identified where the charges on the CH₃ and NO₂ fragments become equal. vcu.edu Analysis of the reaction coordinate, often through methods like Intrinsic Reaction Coordinate (IRC) calculations, confirms that a located transition state indeed connects the intended reactants and products. vcu.edu Such analyses are crucial for understanding the complex reaction networks in nitromethane decomposition, including identifying the rate-limiting steps and competing pathways like C-N bond cleavage versus nitro-nitrite isomerization. mdpi.comnih.govresearchgate.net

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, and computational methods are frequently used to predict and interpret these effects. idc-online.comacs.org For nitromethane and related compounds, KIEs have been studied for proton-transfer reactions, which are fundamental to its chemistry, including the formation of the aci-ion intermediate. researchgate.netroyalsocietypublishing.orgrsc.org

Experiments have measured KIEs for proton abstraction from nitroparaffins by various bases. royalsocietypublishing.org For the reaction of 4-nitrophenylnitromethane with the base tetramethylguanidine in toluene, an exceptionally large primary hydrogen KIE (kH/kD = 45 ± 2 at 25°C) was observed. rsc.org Such large KIEs are often interpreted as evidence for quantum-mechanical tunneling, where the proton passes through the activation barrier rather than over it. rsc.orgrsc.org Theoretical models can be used to calculate the expected KIE based on the vibrational frequencies of the reactant and the transition state. The agreement between computed and experimental KIEs can provide strong validation for a proposed reaction mechanism and transition state structure. idc-online.com Reactive molecular dynamics simulations have also highlighted the importance of H-transfer in the decomposition of nitromethane, noting that deuterated nitromethane has a significantly longer time to detonation under certain conditions, supporting an intermolecular proton abstraction mechanism as an initial step. uri.edu

Conformational Landscapes and Isomeric Stability Evaluations

Computational studies have been instrumental in mapping the conformational landscape of nitromethane (CH₃NO₂). The primary conformational flexibility in nitromethane arises from the internal rotation of the methyl group (CH₃) with respect to the nitro group (NO₂). Theoretical models indicate that this rotation is not entirely free, and the molecule exhibits distinct energy minima and maxima.

Under standard conditions, the staggered conformation, where the C-H bonds are staggered relative to the N-O bonds, is generally the most stable. However, pressure can significantly alter the conformational preferences. First-principles calculations and molecular dynamics simulations have shown that applying pressure can induce a rotation of the methyl group. researchgate.netresearchgate.net Between 11-12 GPa, a transition from the staggered to an eclipsed conformation occurs, where the H-C-N-O dihedral angle increases from approximately 155.3° to 177.5°. researchgate.net This pressure-induced conformational change is a critical aspect of its solid-state behavior, influencing the crystal structure and intermolecular interactions. researchgate.netdtic.mil

Beyond simple rotation, theoretical analyses have explored the stability of various structural isomers of nitromethane. A significant isomerization pathway involves the formation of methyl nitrite (CH₃ONO), which can occur via a roaming-type transition state. researchgate.net The thermal decomposition of nitromethane presents a competition between simple C-N bond fission to form CH₃ and NO₂ radicals and this isomerization to methyl nitrite, which subsequently dissociates into CH₃O and NO. researchgate.net Another key isomer is the aci-form, aci-nitromethane (H₂CNO(OH)), which has been detected as a transient intermediate in the decomposition pathways of solid nitromethane. semanticscholar.org

The relative stability of these isomers is a subject of extensive computational investigation. For instance, calculations have been performed to understand the recombination of intermediates like CH₂O and HNO, which can form a less stable five-membered ring isomer of nitromethane. researchgate.net These theoretical evaluations of isomeric stability are crucial for understanding the reaction mechanisms and chemical behavior of nitromethane under various conditions.

| Parameter | Description | Finding |

| Primary Conformation | Rotation of the methyl group relative to the nitro group. | The staggered conformation is most stable under standard conditions. |

| Effect of Pressure | High pressure induces conformational changes. | A transition from a staggered to an eclipsed conformation occurs between 11-12 GPa. researchgate.net |

| Key Isomers | Alternative structural arrangements of the CH₃NO₂ formula. | Methyl nitrite (CH₃ONO) and aci-nitromethane (H₂CNO(OH)) are significant isomers. researchgate.netsemanticscholar.org |

| Decomposition Pathways | Competing reactions during thermal decomposition. | Isomerization to methyl nitrite competes with direct C-N bond fission. researchgate.net |

Investigation of Intermolecular Interactions and Crystal Packing

Theoretical studies employing classical potentials, combining intramolecular terms (bond stretching, bending, torsion) with intermolecular potentials (Buckingham 6-exp form plus Coulombic interactions), have successfully reproduced the structural parameters of the nitromethane crystal as a function of temperature and pressure. dtic.mil These simulations confirm that the interplay of various non-covalent forces dictates the crystal's response to external conditions, including its anisotropic compression behavior. dtic.mil

While nitromethane lacks the classic strong hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are crucial in stabilizing its crystal structure. worldscientific.comresearchgate.net Ab initio calculations show that nitromethane dimers are favorably formed through two C-H···O hydrogen bonds, where an oxygen atom of one molecule interacts with a hydrogen atom from the methyl group of an adjacent molecule. researchgate.netresearchgate.net These interactions are stabilizing, with calculated energies of approximately 19.4 kJ/mol at the B3LYP level of theory. researchgate.net

The significance of these hydrogen bonds becomes more pronounced under high pressure. Molecular dynamics simulations indicate the formation of hydrogen bonds at high pressure, with a new peak appearing in the radial distribution function of O and H atoms at around 1.6 Å. worldscientific.com Experimental and theoretical data show that as pressure increases, the orientation of the methyl group changes to a quasi-eclipsed conformation, which allows for the formation of strong intermolecular C-H···O interaction networks, further stabilizing the crystal structure. researchgate.net Before this phase transition, intramolecular O···H-C interactions are dominant, but afterward, both intramolecular and intermolecular O···H bonds define the packing. researchgate.net

| Interaction Type | Key Atoms | Distance (Under Pressure) | Significance |

| Intermolecular H-Bond | C-H···O | ~1.6 Å worldscientific.com | Stabilizes crystal packing, especially at high pressure. researchgate.networldscientific.com |

| Dimer Stabilization Energy | N/A | ~19.4 kJ/mol (B3LYP) researchgate.net | Indicates favorable dimer formation via hydrogen bonding. researchgate.net |

Beyond hydrogen bonding, other non-covalent forces contribute to the crystal structure of nitromethane. The most significant of these are the strong dipole-dipole interactions resulting from the molecule's high polarity. researchgate.net Computational models suggest that liquid nitromethane features preferential antiparallel ordering of neighboring molecules due to these dipolar interactions. researchgate.net

Interactions involving the π-system of the nitro group also occur. While nitromethane does not exhibit the classic π-π stacking seen in aromatic compounds, interactions between the electron-rich π-system of the nitro group and other molecules are possible. researchgate.net These can be categorized more broadly as electrostatic interactions. nih.gov For example, in computational studies of nitromethane interacting with water, an edgewise approach of water to the NO₂ group forms a modest hydrogen bond, but some calculations suggest an approach over the face of the nitro group's pi system can also be favorable. unl.edu The insolubility of nitromethane in water is attributed to the fact that the energy of segregated, self-interacting clusters of both nitromethane and water is lower than that of a mixed state, indicating that nitromethane-nitromethane and water-water interactions are collectively stronger than nitromethane-water interactions. unl.edu

In the broader context of nitro compounds, interactions such as nitro-π stacking are recognized as important structural determinants. researchgate.net However, in the crystal structure of pure nitromethane, the packing is primarily dominated by a combination of dipole-dipole forces and the network of weak C-H···O hydrogen bonds. researchgate.networldscientific.comresearchgate.net

Advanced Characterization Methodologies for Nitromethyl Compounds

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is a cornerstone in the analysis of nitromethyl compounds, offering non-destructive methods to probe their fundamental properties.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential technique for studying species with unpaired electrons, such as radicals. nih.gov In the context of nitromethyl compounds, EPR is invaluable for detecting and characterizing radical intermediates that are often key to their reaction mechanisms. rsc.org

During the photolysis of thin films of nitromethane (B149229) (CH3NO2) at cryogenic temperatures (5 K), EPR spectroscopy has been successfully used to identify several radical species. uhmreactiondynamics.org Among these, the carbon-centered nitromethyl radical (•CH2NO2) was detected, providing direct evidence for a high-energy decomposition pathway involving the cleavage of a C-H bond. uhmreactiondynamics.org The identification of such transient species is critical for building a complete picture of the decomposition mechanisms of energetic materials. uhmreactiondynamics.org

The EPR spectrum of the nitromethyl radical, along with other species like methyl (•CH3) and nitrogen dioxide (•NO2), allows for the elucidation of complex, non-equilibrium reaction pathways in the condensed phase. uhmreactiondynamics.org The analysis of hyperfine coupling constants and g-factors in the EPR spectra provides detailed information about the electronic structure and the distribution of the unpaired electron within the radical. rsc.orgrsc.org

Table 1: Radical Species Identified by EPR During Photolysis of Nitromethane at 5 K uhmreactiondynamics.org

| Radical Species | Type | Role in Decomposition |

|---|---|---|

| Nitromethyl (•CH2NO2) | Carbon-centered | Key intermediate in mass growth processes |

| Methyl (•CH3) | Carbon-centered | Product of C-N bond cleavage |

| Methoxy (CH3O) | Oxygen-centered | Reaction intermediate |

| Nitrogen Monoxide (NO) | Nitrogen-centered | Decomposition product |

| Nitrogen Dioxide (NO2) | Nitrogen-centered | Decomposition product |

This table summarizes the radical intermediates detected via EPR spectroscopy during the photolysis of nitromethane, highlighting the formation of the crucial nitromethyl radical.

Advanced mass spectrometry techniques are powerful tools for identifying and structurally characterizing transient, neutral species in the gas phase. bohrium.com Neutralization–Reionization Mass Spectrometry (NRMS) is particularly well-suited for studying elusive radical species that cannot be observed by conventional methods. acs.orgacs.org

NRMS has been employed to generate and characterize hydrogen atom adducts to nitromethane. acs.org In these experiments, a stable protonated nitromethane cation (CH3NO2H+) is generated and then neutralized by electron transfer to form the radical species CH3NO2H•. This radical is then reionized for detection. The technique operates on a microsecond timescale, allowing for the observation of species that are stable within this timeframe. acs.org

The NRMS spectrum of the CH3NO2H• radical reveals its unimolecular dissociation pathways. Major fragmentation products include the formation of CH3NO + •OH and •CH3 + NO2H, while the loss of a hydrogen atom to reform nitromethane is a minor pathway. acs.org This provides fundamental insight into the intrinsic stability and reactivity of this nitromethyl-containing radical. The fragmentation patterns observed in mass spectrometry are highly dependent on the structure and substituents of the nitro compound. nih.govresearchgate.netstrath.ac.uknih.gov

Table 2: Major Unimolecular Dissociations of CH3NO2H• Observed by NRMS acs.org

| Precursor Radical | Major Fragment Ions (m/z) | Corresponding Neutral Losses |

|---|---|---|

| CH3NO2H• (m/z 62) | CH3NO+• (m/z 45) | •OH |

| CH3+ (m/z 15) | NO2H |

This table outlines the primary fragmentation pathways of the CH3NO2H• radical as characterized by Neutralization–Reionization Mass Spectrometry, indicating the relative stability of different bonds within the radical structure.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" that is sensitive to molecular structure, bonding, and environment. ekb.eg For nitromethyl compounds, techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy offer real-time monitoring of chemical reactions, yielding crucial mechanistic insights. doi.orgmt.comyoutube.comnih.gov

Studies on liquid nitromethane using ultrafast anti-Stokes Raman spectroscopy have elucidated the pathways of vibrational energy redistribution with picosecond time resolution. acs.orgcambridge.org After exciting the C-H stretching mode, the energy is observed to redistribute among other vibrational modes of the molecule, including the NO2 symmetric stretch and the C-N stretch, on a timescale of tens to hundreds of picoseconds. cambridge.org This flow of energy within the molecule is fundamental to understanding the initial steps of chemical reactions, particularly in energetic materials. rsc.org

Ab initio molecular dynamics simulations complement experimental vibrational spectroscopy by providing a detailed, atomistic view of vibrational energy redistribution. rsc.orgrsc.org These simulations show that for nitromethane, energy transfer is influenced by the symmetry of the vibrational modes and that the C-N stretching vibration can accumulate energy over time, potentially leading to bond scission. rsc.org In-situ FTIR allows for the continuous monitoring of reactants, intermediates, and products, making it a powerful tool for studying the kinetics and mechanisms of reactions involving nitromethyl compounds under actual process conditions. nih.govnih.gov

Table 3: Key Vibrational Modes of Nitromethane and Their Role in Energy Redistribution acs.orgcambridge.org

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Role in Energy Transfer |

|---|---|---|

| C-H Stretch | ~3000 | Initial energy deposition (parent mode) |

| NO2 Asymmetric/Symmetric Stretch | ~1400-1600 | High-energy daughter modes, populated early |

| C-N Stretch | ~918 | Lower-energy daughter mode, accumulates energy |

This table lists important vibrational modes of nitromethane, which are tracked using techniques like time-resolved Raman and FTIR to understand intramolecular energy flow.

X-ray Crystallography for Solid-State Architecture Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.govnih.gov For nitromethyl-containing compounds, this technique provides invaluable data on molecular geometry, intermolecular interactions, and crystal packing, which collectively govern the physical and chemical properties of the material in the solid state. rsc.org

The crystal structure of nitromethane has been studied under high pressure using X-ray diffraction. researchgate.net These studies revealed that nitromethane crystallizes in the orthorhombic space group P2(1)2(1)2(1). As pressure increases, the molecular geometry changes significantly, with the libration of the methyl group about the C-N bond axis becoming blocked. At pressures above 11.0 GPa, the methyl group adopts a quasi-eclipsed conformation relative to the N-O bonds. This conformational change facilitates the formation of strong intermolecular O---H-C interactions, which stabilize the crystal structure at high pressures. researchgate.net

Electrochemical Analysis and Redox Behavior Studies

Electrochemical methods are employed to investigate the redox properties of nitromethyl compounds, providing information on their electron transfer kinetics and reaction mechanisms. dtic.mil

Cyclic voltammetry (CV) is a widely used electrochemical technique for studying redox processes. nanoscience.comossila.com By scanning the potential of an electrode and measuring the resulting current, CV can identify the potentials at which a species is oxidized or reduced.

The electrochemical reduction of nitroalkanes, including nitromethane, has been studied using cyclic voltammetry. taylorfrancis.comresearchgate.netresearchgate.net In aprotic solvents like acetonitrile, nitromethane exhibits an irreversible reduction peak. researchgate.net This irreversibility indicates that the initially formed radical anion is unstable and undergoes rapid subsequent chemical reactions. Scan rates must be very high (above 50 V/s) to begin to outrun these follow-up reactions. researchgate.net

Table of Compound Names

| Compound Name |

|---|

| Methylene (B1212753), nitro- (Nitromethane) |

| N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine |

| 1-t-butyl-3,5-dimethyl-2,4,6-trinitrobenzene |

| 1-t-butyl-3,4,5-trimethyl-2,6-dinitrobenzene |

| 1-t-butyl-4-acetyl-3,5-dimethyl-2,6-dinitrobenzene |

| 1,1-dinitro-cyclohexane |

| 1-phenyl-2-nitroethanol |

| 2,4-dinitrobenzoic acid |

| 2,4-dinitrotoluene |

| 2,4,6-trinitrotoluene (TNT) |

| 2-nitroanisole |

| 2-nitrotoluene |

| 3-nitroanisole |

| 4-nitroanisole |

| Aniline |

| Benzaldehyde (B42025) |

| Benzene |

| Benzophenone |

| Dinitrogen pentoxide |

| Dinitrogen tetroxide |

| Methyl nitrite (B80452) |

| Nitrobenzene |

| Nitrosomethyl radical |

| Phenylhydroxylamine |

| Picric acid |

| Styphnic acid |

| Toluene |

Rotating Disk Electrode and Related Hydrodynamic Voltammetry Techniques

Hydrodynamic voltammetry refers to a class of electrochemical methods where the electrolyte solution is in motion relative to the electrode surface. wikipedia.org This forced convection enhances the rate of mass transport of the analyte to the electrode, leading to increased currents and higher sensitivity compared to techniques performed in stagnant solutions. cuni.cz The rotating disk electrode is a widely used and well-characterized hydrodynamic technique. wikipedia.orgcuni.cz

In an RDE setup, a disk-shaped electrode is rotated at a controlled and constant angular velocity in the analyte solution. This rotation creates a well-defined and reproducible laminar flow of the solution towards the electrode surface. wikipedia.org A key advantage of the RDE is that it allows for the systematic variation of the mass transport rate by simply changing the rotation speed of the electrode. This feature is instrumental in distinguishing between mass-transport-controlled and kinetically-controlled electrochemical reactions.

The current measured at an RDE is described by the Levich equation, which relates the limiting current (iL) to the rotation rate (ω):

iL = 0.62nFAD2/3ν-1/6Cω1/2

where:

n is the number of electrons transferred in the reaction

F is the Faraday constant

A is the electrode area

D is the diffusion coefficient of the analyte

ν is the kinematic viscosity of the solution

C is the bulk concentration of the analyte

ω is the angular velocity of the electrode

A plot of the limiting current versus the square root of the rotation rate, known as a Levich plot, should be linear for a mass-transport-controlled reaction, and the slope can be used to determine the number of electrons transferred or the diffusion coefficient of the analyte.

For reactions that are not purely mass-transport-controlled but also exhibit kinetic limitations, the Koutecký-Levich equation is employed:

1/i = 1/iK + 1/iL = 1/iK + 1/(0.62nFAD2/3ν-1/6Cω1/2)

where:

i is the measured current

iK is the kinetic current (the current in the absence of mass transport limitations)

iL is the Levich limiting current

By plotting the reciprocal of the measured current (1/i) against the reciprocal of the square root of the angular velocity (ω-1/2), a Koutecký-Levich plot is obtained. This plot should be linear, and the intercept at infinite rotation speed (ω-1/2 = 0) provides the value of the kinetic current (1/iK). From the kinetic current, important kinetic parameters such as the electron transfer rate constant (k0) and the transfer coefficient (α) can be determined.

Detailed Research Findings on Nitromethane

The electrochemical reduction of nitromethane has been shown to be an irreversible, multi-electron process. Studies have indicated that the reduction proceeds via a complex mechanism, often referred to as an ECEEE (electrochemical-chemical-electrochemical-electrochemical-electrochemical) type mechanism. This involves a series of electron transfer and chemical reaction steps. The primary product of the four-electron reduction of nitromethane is N-methylhydroxylamine.

While the general mechanism has been investigated, detailed kinetic parameters obtained specifically from RDE studies on nitromethane are not extensively available in the public domain. However, the principles of RDE and Koutecký-Levich analysis can be applied to elucidate these parameters.

To illustrate the application of these techniques, hypothetical data for the electrochemical reduction of nitromethane at a platinum rotating disk electrode is presented below. This data is representative of what would be obtained in such an experiment.

Hypothetical RDE Data for the Reduction of Nitromethane

| Rotation Speed (rpm) | ω (rad/s) | ω1/2 (rad/s)1/2 | Limiting Current (iL) (µA) |

| 400 | 41.9 | 6.47 | 15.5 |

| 900 | 94.2 | 9.71 | 23.2 |

| 1600 | 167.6 | 12.95 | 31.0 |

| 2500 | 261.8 | 16.18 | 38.8 |

| 3600 | 377.0 | 19.42 | 46.5 |

To investigate the kinetics of the electron transfer steps, a Koutecký-Levich analysis would be performed on current data obtained at various potentials in the rising portion of the voltammetric wave.

Hypothetical Data for Koutecký-Levich Analysis at a Fixed Potential

| Rotation Speed (rpm) | ω-1/2 (rad/s)-1/2 | Measured Current (i) (µA) | 1/i (µA)-1 |

| 400 | 0.155 | 12.4 | 0.0806 |

| 900 | 0.103 | 16.6 | 0.0602 |

| 1600 | 0.077 | 20.8 | 0.0481 |

| 2500 | 0.062 | 24.5 | 0.0408 |

| 3600 | 0.051 | 27.9 | 0.0358 |

By plotting 1/i versus ω-1/2, the intercept would yield 1/iK, allowing for the calculation of the kinetic current. This analysis, performed at different potentials, would enable the determination of key kinetic parameters that govern the electrochemical reduction of nitromethane.

The use of rotating ring-disk electrodes (RRDE) can provide further insights into the reaction mechanism by allowing for the detection of reaction intermediates. In an RRDE setup, a concentric ring electrode surrounds the central disk. Species produced at the disk are swept outwards by the hydrodynamic flow and can be detected at the ring electrode. This would be particularly useful in the study of nitromethane reduction to identify and quantify short-lived intermediates in the ECEEE mechanism.

Applications of Methylene, Nitro in Advanced Materials Science and Chemical Engineering

The compound Methylene (B1212753), nitro-, commonly known as nitromethane (B149229), possesses a unique combination of properties that make it a valuable component in various fields of advanced materials science and chemical engineering. Its applications range from the design of high-performance energetic materials to its use as a fundamental building block in the synthesis of complex molecules and functional polymers.

Environmental Chemistry of Nitromethyl Compounds

Environmental Fate and Degradation Pathways

The environmental fate of nitromethane (B149229) is governed by a combination of its physical and chemical properties, which dictate its distribution and persistence in various environmental compartments. Its production and use as a solvent, chemical intermediate, and fuel can lead to its release into the environment through different waste streams. nih.gov